molecular formula C17H23N3O2S B1418125 2-{[(2-Piperazin-1-ylethyl)amino]methylene}-5-thien-2-ylcyclohexane-1,3-dione CAS No. 432519-44-3

2-{[(2-Piperazin-1-ylethyl)amino]methylene}-5-thien-2-ylcyclohexane-1,3-dione

Cat. No.: B1418125
CAS No.: 432519-44-3
M. Wt: 333.5 g/mol
InChI Key: YJQWLKGLRAYBLC-UHFFFAOYSA-N
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Description

2-{[(2-Piperazin-1-ylethyl)amino]methylene}-5-thien-2-ylcyclohexane-1,3-dione (CAS Number: 432519-44-3) is a chemical compound supplied for research purposes with a molecular formula of C17H23N3O2S and a molecular weight of 333.46 g/mol . This compound belongs to the class of 2-acyl-cyclohexane-1,3-diones, which are recognized as potent inhibitors of the plant enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is a vital enzymatic step in plastoquinone biosynthesis, and its inhibition leads to the depletion of carotenoids, causing characteristic bleaching of plant foliage . As such, this compound holds significant research value in the study of herbicide mode of action and in the development of novel weed management tools, building upon the known activity of natural triketone derivatives like leptospermone . The 1,3-dione pharmacophore is essential for this inhibitory activity, making this compound a subject of interest in agricultural chemistry and plant bioscience research . This product is intended for laboratory research use only and is not formulated or tested for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Certificate of Analysis for specific lot-related data and refer to the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

3-hydroxy-2-(2-piperazin-1-ylethyliminomethyl)-5-thiophen-2-ylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S/c21-15-10-13(17-2-1-9-23-17)11-16(22)14(15)12-19-5-8-20-6-3-18-4-7-20/h1-2,9,12-13,18,21H,3-8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJQWLKGLRAYBLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCN=CC2=C(CC(CC2=O)C3=CC=CS3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-thien-2-ylcyclohexane-1,3-dione

  • Starting Materials:
    Cyclohexane-1,3-dione and 2-thiophenecarboxaldehyde or a thiophene-substituted precursor.

  • Method:
    The cyclohexane-1,3-dione core is functionalized at the 5-position with a thiophene ring, typically via a Knoevenagel condensation or related carbon-carbon bond-forming reaction. This involves reacting cyclohexane-1,3-dione with an aldehyde derivative of thiophene under basic or acidic catalysis to form the substituted cyclohexane-1,3-dione intermediate.

  • Conditions:
    The reaction is commonly performed in solvents such as ethanol or methanol with catalytic amounts of piperidine or ammonium acetate, at reflux temperature for several hours.

Preparation of the Amino-Methylene Substituent

  • Starting Materials:
    1-(2-Aminoethyl)piperazine or 2-(piperazin-1-yl)ethylamine.

  • Method:
    The amino group on the piperazine derivative is reacted with the carbonyl group of the cyclohexane-1,3-dione intermediate to form an imine (Schiff base). This condensation reaction results in the formation of the amino-methylene linkage at the 2-position of the cyclohexane ring.

  • Conditions:
    Typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or ethanol, under mild heating (50–80°C), often with removal of water to drive the equilibrium toward imine formation.

Final Compound Formation and Purification

  • After the condensation, the product is isolated by filtration or extraction, followed by purification techniques such as recrystallization or chromatography (e.g., silica gel column chromatography).

  • The purified compound exhibits the characteristic molecular formula C17H23N3O2S and a molecular weight around 333.5 g/mol.

Data Table Summarizing Preparation Parameters

Step Reactants/Intermediates Reaction Type Solvent(s) Conditions Notes
1. Thiophene substitution Cyclohexane-1,3-dione + 2-thiophenecarboxaldehyde Knoevenagel condensation Ethanol, Methanol Reflux, base catalyst (piperidine) Forms 5-thien-2-ylcyclohexane-1,3-dione intermediate
2. Amino-methylene formation 5-thien-2-ylcyclohexane-1,3-dione + 2-(piperazin-1-yl)ethylamine Schiff base formation DMF, Ethanol 50–80°C, water removal Imine formation at 2-position
3. Purification Crude product Recrystallization/Chromatography Appropriate solvents Ambient to mild heat Ensures >95% purity

Research Findings and Optimization Notes

  • Reaction Yields: Reported yields for similar condensation reactions range from 70% to 90%, depending on reaction time, temperature, and solvent choice.

  • Purity: Purification by recrystallization from ethanol or ethyl acetate typically achieves purity levels above 95%, as confirmed by chromatographic and spectroscopic analysis.

  • Stability: The imine linkage formed is generally stable under neutral to mildly acidic conditions but may hydrolyze under strong acidic or basic environments.

  • Alternative Methods: Some studies suggest microwave-assisted synthesis can reduce reaction times significantly while maintaining high yields and purity.

  • Safety Considerations: The compound is classified as an irritant; appropriate handling and protective measures are necessary during synthesis and purification.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Piperazin-1-ylethyl)amino]methylene}-5-thien-2-ylcyclohexane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine or thienyl groups can be replaced with other functional groups.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized derivatives of the thienyl or piperazine groups.

    Reduction: Reduced forms of the cyclohexane-1,3-dione ring.

    Substitution: Substituted derivatives with new functional groups replacing the original piperazine or thienyl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-{[(2-Piperazin-1-ylethyl)amino]methylene}-5-thien-2-ylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader family of cyclohexane-1,3-dione derivatives modified at the 2- and 5-positions. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison of Analogs

Compound Name 5-Position Substituent 2-Position Substituent Molecular Formula Key Properties/Activities Source (Evidence ID)
2-{[(2-Piperazin-1-ylethyl)amino]methylene}-5-thien-2-ylcyclohexane-1,3-dione Thien-2-yl Piperazin-1-ylethylamino C₁₉H₂₅N₃O₂S Not explicitly reported; inferred SAR trends
5-Phenyl analog (CAS 297160-31-7) Phenyl Piperazin-1-ylethylamino C₁₉H₂₅N₃O₂ Irritant (Hazard Class); pKa = 9.16
5-(4-Chlorophenyl) analog (CAS 299935-27-6) 4-Chlorophenyl Piperazin-1-ylethylamino C₁₉H₂₄ClN₃O₂ Higher lipophilicity; safety data available
2-(((2-Hydroxyphenyl)amino)methylene)-5-phenyl analog (Entry 41 in ) Phenyl 2-Hydroxyphenylamino C₂₀H₁₈N₂O₃ MIC = 5–10 μg/mL (antituberculosis activity)
Imidazole-containing analog (CAS Not Provided) 3-Chlorophenyl Imidazol-5-ylethylamino C₁₈H₁₈ClN₃O₂ Molar mass = 343.81 g/mol; no activity data

Key Findings:

Substituent Effects on Activity: The 5-aryl group (e.g., phenyl, thienyl, chlorophenyl) significantly impacts bioactivity. For example, the 2-hydroxyphenyl-substituted analog () showed potent antituberculosis activity (MIC = 5–10 μg/mL), likely due to enhanced hydrogen-bonding interactions .

Piperazine Side Chain: The piperazine-ethylamino group is a common feature in these analogs, contributing to solubility and basicity. However, its replacement with imidazole () or phenolic groups () alters electronic properties and binding affinity.

Safety Profiles :

  • The 5-phenyl analog (CAS 297160-31-7) is classified as an irritant .
  • The 4-chlorophenyl analog requires strict PPE (e.g., fire-resistant gloves, respirators) due to undefined hazards .

Synthetic Accessibility :

  • General synthesis involves condensation of cyclohexane-1,3-dione with substituted amines (, Scheme 1). Modifications at the 5-position (e.g., thienyl vs. phenyl) are achieved via Suzuki coupling or direct substitution .

Biological Activity

The compound 2-{[(2-Piperazin-1-ylethyl)amino]methylene}-5-thien-2-ylcyclohexane-1,3-dione (CAS Number: 432519-44-3) is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the realm of cancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to a class of piperazine derivatives characterized by a thienyl cyclohexane dione structure. Its molecular formula is C17H23N3O2SC_{17}H_{23}N_{3}O_{2}S, indicating the presence of nitrogen, sulfur, and oxygen functionalities that contribute to its biological properties.

PropertyValue
Molecular Weight345.45 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified
CAS Number432519-44-3

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, a related study on tryptamine-piperazine derivatives demonstrated significant growth inhibition in pancreatic cancer cell lines (AsPC-1 and SW1990), with an IC50 value of approximately 6 μM . These findings suggest that the piperazine moiety may play a crucial role in enhancing the anticancer activity of such compounds.

The proposed mechanism by which piperazine derivatives exert their anticancer effects includes:

  • Inhibition of Oncogenic Pathways : Compounds have been shown to decrease phosphorylation levels of key oncogenic proteins such as ERK and AKT, which are critical for cancer cell proliferation and survival.
  • Induction of Apoptosis : Increased levels of cleaved PARP indicate that these compounds may promote apoptosis in cancer cells .

Case Studies

  • Study on Tryptamine-Piperazine Derivatives : A series of derivatives were synthesized and tested against various pancreatic cancer cell lines. The study concluded that specific substitutions on the piperazine ring significantly affected the inhibitory potency against cancer cells .
  • Comparative Analysis : In another study, compounds with similar structures were compared for their efficacy against different cancer types. The results indicated that modifications in the cyclohexane ring could enhance selectivity towards specific cancer cell lines while reducing toxicity towards normal cells .

Q & A

Q. What are the established synthetic routes for 2-{[(2-Piperazin-1-ylethyl)amino]methylene}-5-thien-2-ylcyclohexane-1,3-dione, and what reaction conditions optimize yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. A validated approach includes:

  • Step 1: Formation of the cyclohexane-1,3-dione core via condensation of thien-2-yl precursors under acidic conditions.
  • Step 2: Introduction of the piperazine-ethylamine moiety via Schiff base formation, using a polar aprotic solvent (e.g., DMF) at 60–80°C to enhance reactivity .
  • Step 3: Purification via flash chromatography (ethyl acetate/hexane gradients) to isolate the final product with ≥95% purity .
    Critical Parameters:
  • Maintain anhydrous conditions to prevent hydrolysis of intermediates.
  • Monitor reaction progress via TLC or HPLC to avoid over-substitution .

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

  • ¹H/¹³C NMR: Analyze deuterated DMSO solutions to confirm resonance peaks matching computed spectra (e.g., piperazine N–H protons at δ 2.8–3.2 ppm, thienyl protons at δ 6.5–7.0 ppm) .
  • X-ray Crystallography: Resolve the Z/E configuration of the methyleneamino group, critical for bioactivity .
  • Mass Spectrometry (HRMS): Verify molecular weight (e.g., calculated [M+H]+ = 402.2; observed ±0.5 ppm) .

Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?

Methodological Answer: Prioritize assays aligned with structural analogs:

  • Antimicrobial Activity: Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer Screening: Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Anti-inflammatory Potential: Measure inhibition of COX-2 or TNF-α in LPS-stimulated macrophages .

Advanced Research Questions

Q. How can computational modeling predict the compound's interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to simulate binding to receptors (e.g., EGFR kinase). Prepare the ligand with Open Babel (optimize charges and torsions) and validate with RMSD clustering .
  • Molecular Dynamics (MD): Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes in explicit solvent .
  • ADMET Prediction: Utilize SwissADME to estimate pharmacokinetic properties (e.g., BBB permeability, CYP450 interactions) .

Q. What strategies resolve contradictions in bioactivity data across different experimental models?

Methodological Answer:

  • Meta-Analysis: Aggregate data from independent studies (e.g., antimicrobial IC₅₀ values) and apply statistical models (ANOVA with post-hoc Tukey tests) to identify outliers .
  • Dose-Response Refinement: Test narrower concentration ranges (e.g., 0.1–50 µM) to eliminate false negatives from cytotoxicity thresholds .
  • Mechanistic Validation: Use CRISPR-Cas9 knockout models to confirm target specificity (e.g., silence EGFR in resistant cell lines) .

Q. What environmental fate studies are applicable for assessing its ecological impact?

Methodological Answer:

  • Degradation Kinetics: Perform hydrolysis/photolysis experiments under simulated sunlight (UV-Vis) and pH variations (4–10). Quantify degradation products via LC-MS .
  • Bioaccumulation: Use OECD 305 guidelines to measure bioconcentration factors (BCF) in Daphnia magna or zebrafish models .
  • Soil Adsorption: Conduct batch experiments with varying organic matter content; fit data to Freundlich isotherms .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{[(2-Piperazin-1-ylethyl)amino]methylene}-5-thien-2-ylcyclohexane-1,3-dione
Reactant of Route 2
2-{[(2-Piperazin-1-ylethyl)amino]methylene}-5-thien-2-ylcyclohexane-1,3-dione

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